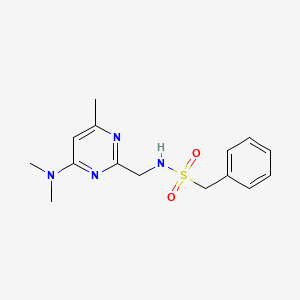

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c1-12-9-15(19(2)3)18-14(17-12)10-16-22(20,21)11-13-7-5-4-6-8-13/h4-9,16H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCZAUAGHHQGMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)CC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Pyrimidine Synthesis

The pyrimidine ring system is synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with guanidine derivatives to form 2-aminopyrimidines, which are subsequently functionalized at the 4- and 6-positions. For this compound, the 4-dimethylamino and 6-methyl groups are introduced through sequential substitutions.

Synthesis of the Pyrimidinylmethylamine Intermediate

Construction of the Pyrimidine Core

The 4-dimethylamino-6-methylpyrimidine scaffold is synthesized in three stages:

- Cyclocondensation : Ethyl acetoacetate and guanidine hydrochloride react in ethanol under reflux to form 2-amino-4,6-dimethylpyrimidine.

- Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the 4-hydroxy group to a chloro substituent, yielding 2-amino-4-chloro-6-methylpyrimidine.

- Amination : Displacement of the 4-chloro group with dimethylamine in the presence of cesium carbonate produces 4-dimethylamino-6-methylpyrimidine.

Functionalization with a Methylamine Side Chain

The methylamine side chain is introduced at the 2-position through a nucleophilic substitution reaction. 4-Dimethylamino-6-methylpyrimidine-2-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride, followed by conversion to the amine via a Gabriel synthesis or reductive amination.

Sulfonylation of the Pyrimidinylmethylamine

Reaction Optimization

The sulfonylation step employs phenylmethanesulfonyl chloride and the pyrimidinylmethylamine in toluene with catalytic DMF (0.001–0.05 equivalents) at 125–150°C for 4–7 hours. This method achieves yields of 68–75% while minimizing the formation of bis-sulfonamide byproducts (<5%).

Table 1: Sulfonylation Conditions and Outcomes

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|---|

| Toluene | DMF | 125–150 | 4–7 | 68–75 | <5 |

| Xylene | DMF | 130–160 | 6–8 | 62–70 | 8–12 |

| Dioxane | None | 100–120 | 12–15 | 45–50 | 15–20 |

Mechanistic Insights

DMF acts as a Lewis base, facilitating the deprotonation of the amine and enhancing its nucleophilicity toward the sulfonyl chloride. The reaction proceeds via a two-step mechanism: (i) formation of a sulfonyl ammonium intermediate and (ii) elimination of HCl to yield the sulfonamide.

Purification and Characterization

Applications and Derivative Synthesis

Biological Activity

The compound’s sulfonamide group enhances solubility and binding affinity to biological targets, making it a candidate for kinase inhibition studies.

Structural Analogues

Modifications at the pyrimidine 4-position (e.g., replacing dimethylamino with morpholino) or the sulfonamide aryl group (e.g., 4-fluorophenyl) are explored to optimize pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Dimethylamine in ethanol or other suitable solvents.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is used as an intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological targets, while the sulfonamide group can enhance binding affinity through additional interactions. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Pyrimidine vs. Pyridine Derivatives

- Target Compound: Contains a 6-methylpyrimidin-2-yl group with dimethylamino substitution. Pyrimidines are six-membered heterocycles with two nitrogen atoms, influencing electronic properties and hydrogen-bonding capabilities.

- Analog 1: Compounds like (1SR) N-(1-(N-tert-Butylcarbamoyl)-1-(4-(dimethylamino)pyridin-3-yl)methyl)L-glutamic acid dimethyl ester () feature pyridine rings (one nitrogen atom), which may reduce steric hindrance compared to pyrimidines.

Sulfonamide Functional Group

- Target Compound : The phenylmethanesulfonamide group enhances solubility and may confer protease inhibitory activity.

- Analog 2 : N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide () shares the pyrimidine-sulfonamide scaffold but includes fluoro and isopropyl substituents , which could increase lipophilicity and alter binding affinities.

Physicochemical Properties

Melting Points and Yields

- Insight : Higher melting points in analogs (e.g., 145°C for compound 4l ) correlate with crystalline stability, suggesting the target compound’s properties might depend on substituent bulkiness and hydrogen-bonding capacity.

Molecular and Elemental Analysis

Elemental Composition

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C16H20N4O2S

- Molecular Weight : 348.42 g/mol

The compound features a dimethylamino group, a pyrimidine ring, and a methanesulfonamide moiety, which are critical for its biological interactions.

The biological activity of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in cancer cell proliferation. For example, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often implicated in cancer progression .

- Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. This effect is believed to be mediated through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Cell Cycle Arrest : The compound has been observed to cause G1 phase cell cycle arrest, which prevents cancer cells from proliferating. This mechanism is vital for its potential use in cancer therapy .

Biological Activity Data

A summary of the biological activities observed in various studies is presented below:

Case Studies

Several case studies highlight the efficacy of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide in preclinical settings:

- Study on Myelodysplastic Syndromes : A study evaluated the compound's effects on SKM-1 cells, revealing that it significantly increased intracellular acetyl-histone H3 levels, indicating effective HDAC inhibition and subsequent changes in gene expression related to apoptosis .

- Xenograft Models : In vivo experiments using xenograft models demonstrated that the compound exhibited substantial antitumor activity, outperforming several standard chemotherapeutic agents. The results suggested a favorable pharmacokinetic profile, with minimal toxicity observed in normal tissues .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide have been characterized in animal models:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : Primarily metabolized by hepatic enzymes with a half-life conducive for therapeutic dosing.

- Toxicity : Low toxicity profile with no significant adverse effects reported at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-1-phenylmethanesulfonamide, and what reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. Key steps include:

- Sulfonamide linkage formation : Reacting a pyrimidinylmethylamine intermediate with phenylmethanesulfonyl chloride under basic conditions (e.g., NaHCO₃ or Et₃N) in anhydrous THF or DCM .

- Triazine/pyrimidine functionalization : Introducing dimethylamino and methyl groups via reductive amination or alkylation, requiring temperature control (0–25°C) to avoid side reactions .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) is recommended for purity validation .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions; IR spectroscopy to identify sulfonamide S=O stretches (~1350 cm⁻¹) .

- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ m/z calculated vs. observed) .

- Thermal analysis : DSC/TGA to determine melting point (expected range: 150–200°C) and thermal stability .

Q. What analytical methods are suitable for assessing purity and stability in solution?

- Methodological Answer :

- HPLC-UV : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm. Monitor degradation under accelerated conditions (40°C, 75% RH) over 72 hours .

- LC-MS : Detect hydrolytic or oxidative degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How can stereoselectivity be engineered in derivatives of this compound, particularly for applications in asymmetric catalysis?

- Methodological Answer :

- Chiral auxiliaries : Introduce enantiopure amines or alcohols during synthesis (e.g., L-valine methyl ester) to induce diastereoselectivity, as demonstrated in Ugi reactions of related DMAP derivatives (up to 92:8 dr) .

- Organocatalysts : Use proline-derived catalysts to control stereochemistry during C–N bond formation .

- X-ray crystallography : Resolve absolute configuration of chiral centers (e.g., as in pyrimidine sulfonamide crystal structures) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular toxicity)?

- Methodological Answer :

- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets (e.g., kinases or proteases) .

- Off-target profiling : Screen against a panel of 50+ receptors/enzymes to identify non-specific interactions .

- Metabolic stability studies : Incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may explain discrepancies between in vitro and in vivo data .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets). Prioritize derivatives with ΔG < −8 kcal/mol .

- MD simulations : Run 100-ns trajectories to evaluate binding mode stability and identify key residues (e.g., hydrogen bonds with Asp86 in kinase targets) .

- QSAR : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to optimize substituents at the pyrimidine 4-position .

Q. What are the challenges in scaling up synthesis while maintaining reaction efficiency and purity?

- Methodological Answer :

- Flow chemistry : Implement continuous flow reactors to improve heat/mass transfer during exothermic steps (e.g., sulfonylation) .

- Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology to maximize yield (>80%) and minimize byproducts .

- In-line analytics : Use PAT (process analytical technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.